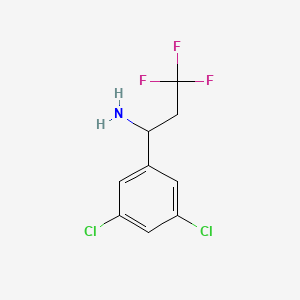

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2F3N/c10-6-1-5(2-7(11)3-6)8(15)4-9(12,13)14/h1-3,8H,4,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHMXGTUGHXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270480-19-7 | |

| Record name | 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives. The process can be summarized as follows:

Friedel-Crafts Acylation: 3,5-dichlorobenzonitrile undergoes Friedel-Crafts acylation with trifluoroacetic acid derivatives to form an intermediate.

Reduction: The intermediate is then reduced to yield 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reacting 3,5-dichlorobenzonitrile with trifluoroacetic acid derivatives: under controlled temperature and pressure conditions.

Purification steps: to isolate the desired product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can yield compounds with additional functional groups, such as carboxylic acids.

Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is utilized in the synthesis of other chemical compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Dichlorophenyl Amines

The following table compares key structural and functional attributes:

Analysis :

- Substituent Position : The 3,5-dichloro configuration in the target compound maximizes steric and electronic effects on the aromatic ring, whereas the 2-chloro isomer () may exhibit reduced steric hindrance, altering receptor binding or metabolic pathways .

Dichlorophenyl Derivatives with Alternative Functional Groups

Analysis :

- Functional Group Impact : Replacement of the amine group with a ketone (as in ) or oxazolidinedione () shifts reactivity. For instance, ketones are more prone to nucleophilic attacks, while amines participate in hydrogen bonding or salt formation (e.g., hydrochloride salt in ).

- Biological Activity : Chlozolinate’s oxazolidinedione moiety targets fungal mitochondria, whereas the trifluoropropylamine in the target compound may interact with neuronal receptors (e.g., nAChR agonists in ) due to its amine group .

Fluorinated Amines in Pest Control

lists nAChR agonists like imidacloprid and clothianidin, which share structural motifs with the target compound:

- Common Features : Aromatic chlorination and fluorinated side chains enhance binding to insect nicotinic receptors.

- Divergence: Neonicotinoids (e.g., imidacloprid) incorporate nitro-guanidine groups, whereas the target compound’s primary amine may limit systemic activity but improve environmental persistence .

Research Implications

- Synthetic Utility : The trifluoropropylamine backbone is a versatile scaffold for derivatization, as seen in DU827 (pentafluorinated variant) and hydrochloride salts () .

- Structure-Activity Relationships (SAR) : Positional isomerism (2-Cl vs. 3,5-Cl) and fluorine count significantly influence bioavailability and target selectivity, warranting further SAR studies .

Biological Activity

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. With the molecular formula and CAS number 1270480-19-7, this compound exhibits unique structural properties that influence its biological activity.

Chemical Structure and Properties

The structure of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine includes a dichlorophenyl group attached to a trifluoropropanamine moiety. The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogens.

- Anticancer Properties : Certain analogs have been studied for their ability to inhibit cancer cell proliferation.

- Neuropharmacological Effects : Compounds in this category may interact with neurotransmitter systems.

The biological activity of 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrases and proteases, which play critical roles in cellular metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways.

- Cellular Uptake : The lipophilic nature of the compound may facilitate its passage through cell membranes, enhancing its bioavailability.

Case Study 1: Anticancer Activity

A study conducted on a series of trifluoropropanamine derivatives demonstrated that modifications in the dichlorophenyl group significantly affected their cytotoxicity against various cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry highlighted that derivatives similar to 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| 1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine | P. aeruginosa | 18 |

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Toxicity studies are essential to evaluate its safety profile before clinical applications can be considered.

Q & A

Q. Q1: What are the most efficient synthetic routes for 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via sequential halogenation and amination steps. Key steps include:

- Halogenation: Nitration of 3,5-dichlorophenyl precursors followed by fluorination using agents like HF or SF₄ to introduce trifluoromethyl groups .

- Amination: Reductive amination of intermediate ketones or aldehydes with ammonia/ammonium salts under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .

Optimization Strategies: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Employ flow chemistry for scalable production with precise temperature control (e.g., 60–80°C for fluorination) .

Structural Characterization

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR to confirm trifluoromethyl group presence (δ ≈ -60 to -70 ppm) and ¹H/¹³C NMR for aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular formula (C₉H₆Cl₂F₃N) with exact mass ≈ 257.98 g/mol .

- X-ray Crystallography: Resolve steric effects from dichlorophenyl and trifluoromethyl groups .

Biological Activity Profiling

Q. Q3: How can researchers design assays to evaluate the biological activity of this compound, particularly targeting enzymes or receptors?

Methodological Answer:

- Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450, GPCRs) due to the compound’s lipophilic trifluoromethyl group .

- Assay Design:

- Fluorescence Polarization: Label the compound with a fluorophore to measure binding affinity.

- Kinetic Studies: Use stopped-flow techniques to monitor enzyme inhibition (e.g., acetylcholinesterase) .

- Control Experiments: Compare activity against non-fluorinated analogs (e.g., 1-(3,5-dichlorophenyl)propan-1-amine) to isolate fluorine’s contribution .

Advanced Data Contradictions

Q. Q4: How should discrepancies in reported biological activity data between this compound and its analogs be resolved?

Methodological Answer:

- Meta-Analysis: Cross-reference data from multiple assays (e.g., IC₅₀ values in enzyme inhibition vs. cell viability assays) .

- Structural Dynamics: Perform molecular dynamics simulations to assess conformational flexibility impacting binding (e.g., dichlorophenyl ring torsion angles) .

- Batch Variability: Test for impurities (e.g., residual solvents, byproducts) via HPLC-MS and correlate with activity outliers .

Computational Modeling

Q. Q5: What computational strategies are recommended to model interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like monoamine oxidases. Focus on halogen bonds (Cl···π interactions) and fluorine’s electrostatic effects .

- QM/MM Calculations: Quantify energy contributions of the trifluoromethyl group to binding affinity .

- ADMET Prediction: Apply tools like SwissADME to estimate permeability and metabolic stability, leveraging logP ≈ 3.2 (high lipophilicity) .

Advanced Synthetic Challenges

Q. Q6: How can regioselectivity be controlled during the synthesis of analogs with varying halogen substitutions?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., BOC on the amine) to steer halogenation to the 3,5-positions .

- Metal Catalysis: Use Pd-catalyzed C-H activation for selective chlorination (e.g., Pd(OAc)₂ with N-chlorosuccinimide) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions .

Stability and Degradation

Q. Q7: What methodologies assess the compound’s stability under physiological or storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) to identify degradation products (e.g., dechlorinated or oxidized byproducts) .

- LC-MS/MS Tracking: Monitor degradation kinetics and quantify major pathways (e.g., hydrolysis of the amine group) .

- Stabilizers: Add antioxidants (BHT) or store under inert gas (N₂) to mitigate oxidation .

Structure-Activity Relationship (SAR)

Q. Q8: How can SAR studies differentiate the contributions of the dichlorophenyl vs. trifluoromethyl groups to bioactivity?

Methodological Answer:

- Analog Synthesis: Prepare derivatives lacking Cl (3,5-dimethylphenyl) or CF₃ (CH₃ substitution) .

- Free-Wilson Analysis: Statistically deconvolute group contributions using IC₅₀ data from 10–15 analogs .

- Crystallography: Compare target-bound structures of analogs to map hydrophobic/electronic interactions .

Enantiomeric Resolution

Q. Q9: What chiral resolution methods are suitable for isolating enantiomers of this amine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.